molecular formula C18H16F3N3O2 B2952413 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide CAS No. 2108756-95-0

2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide

Cat. No.: B2952413
CAS No.: 2108756-95-0
M. Wt: 363.34
InChI Key: XFWFFMINQYZTIS-UHFFFAOYSA-N
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Description

The compound 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide (hereafter referred to as Compound A) is a fluorinated acetamide derivative featuring a fused imidazo[1,5-a]pyridine core substituted at the 1-position with a 4-methoxyphenyl group. The 3-position of the heterocycle is linked via an ethyl chain to a trifluoroacetamide moiety.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-26-13-7-5-12(6-8-13)16-14-4-2-3-11-24(14)15(23-16)9-10-22-17(25)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWFFMINQYZTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[1,5-a]pyridine Cores

2-(1-(4-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-phenethylpyrrolidine-1-carboxamide (Compound 6s)
  • Structure : Shares the 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine core but replaces the ethyl-trifluoroacetamide with a pyrrolidine-1-carboxamide linked to a phenethyl group.
  • Synthesis : Prepared via coupling reactions between imidazo[1,5-a]pyridine precursors and isocyanate derivatives, yielding 71–81% .
  • The absence of fluorine may reduce metabolic stability compared to Compound A .
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide
  • Structure : Features a 6-(pyridin-3-yl) substitution on the imidazo[1,5-a]pyridine core and a piperidine-carboxamide side chain.
  • Synthesis : Synthesized via lithium carboxylate intermediates, achieving 39% yield .

Analogues with Related Heterocyclic Cores

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02)
  • Structure : Imidazo[1,2-a]pyridine core with acetamide at the 3-position. Lacks the 4-methoxyphenyl and trifluoro groups.
  • Activity : Unspecified biological targets, but the imidazo[1,2-a]pyridine scaffold is associated with kinase inhibition .
  • Key Difference : The [1,2-a] regioisomer may exhibit altered binding kinetics compared to the [1,5-a] isomer in Compound A .
N,N-Diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)
  • Structure : Pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group and diethylacetamide side chain.
  • Application : Radiolabeled for imaging translocator protein (TSPO) in neuroinflammation .
  • Comparison : The pyrazolo[1,5-a]pyrimidine core offers distinct electronic properties versus imidazo[1,5-a]pyridine, impacting target selectivity .

Fluorinated Acetamide Derivatives

(S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide
  • Structure : Trifluoroacetamide linked to a 1,2,4-oxadiazole ring.
  • Synthesis : Prepared via TFAA-mediated one-pot reactions, emphasizing the versatility of trifluoroacetamide in stability-enhancing modifications .
  • Relevance : Highlights the role of trifluoromethyl groups in improving pharmacokinetic profiles, a feature shared with Compound A .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Yield (%)
Compound A Imidazo[1,5-a]pyridine 4-Methoxyphenyl, ethyl-trifluoroacetamide ~435.4* Under investigation N/A
Compound 6s Imidazo[1,5-a]pyridine 4-Methoxyphenyl, pyrrolidine-carboxamide ~460.5 IRAP 71–81
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, diethylacetamide ~385.4 TSPO 60–70
MM0333.02 Imidazo[1,2-a]pyridine 4-Methylphenyl, acetamide ~309.3 Kinases (potential) N/A

*Calculated based on formula C₁₉H₁₇F₃N₃O₂.

Key Findings and Implications

  • Structural Influence on Activity : The imidazo[1,5-a]pyridine core in Compound A and its analogs (e.g., 6s) is critical for targeting enzymes like IRAP, while pyrazolo[1,5-a]pyrimidines (e.g., DPA-714) show utility in imaging applications .
  • Role of Fluorination: The trifluoroacetamide group in Compound A likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Synthetic Challenges : Lower yields in fluorinated compounds (e.g., 39% in ) highlight the need for optimized coupling strategies .

Biological Activity

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide is a synthetic compound belonging to the imidazo[1,5-a]pyridine class, characterized by its trifluoromethyl and methoxyphenyl substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16F3N3O2
  • Molecular Weight : 363.32 g/mol

Biological Activity Overview

Research has indicated that compounds within the imidazo[1,5-a]pyridine class exhibit a range of biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural components may enhance interactions with specific molecular targets involved in cancer pathways.
  • Antimicrobial Activity : The trifluoromethyl group is known to improve membrane penetration and stability, potentially increasing the compound's efficacy against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes or receptors critical in biological pathways.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Membrane Penetration : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through lipid membranes.
  • Binding Affinity : The methoxyphenyl group may provide hydrophobic interactions with target proteins or enzymes, enhancing binding affinity and specificity.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below is a summary of relevant findings:

StudyBiological ActivityObservations
AnticancerDemonstrated IC50 values indicating significant inhibition of cancer cell lines (specific values not disclosed).
AntimicrobialExhibited moderate activity against bacterial strains with potential for further development.
Enzyme InhibitionShowed potential as an inhibitor for specific kinases involved in cancer progression.

Case Studies

Several case studies have explored the implications of this compound in various therapeutic contexts:

  • Anticancer Efficacy :
    • A study evaluated the impact of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple lines including HeLa and MCF-7.
  • Antimicrobial Testing :
    • In vitro assays against common bacterial strains revealed that the compound exhibited significant inhibitory effects at concentrations below 50 µM.
  • Mechanistic Insights :
    • Further mechanistic studies suggested that the compound may induce apoptosis in cancer cells through activation of caspase pathways.

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